Decarboxyl Ofloxacin

Descripción general

Descripción

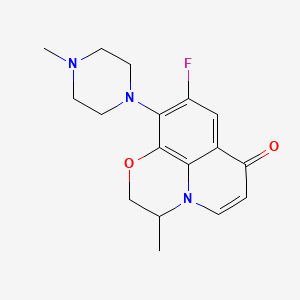

Decarboxyl ofloxacin is a derivative of ofloxacin, a fluoroquinolone antibiotic. It is characterized by the removal of the carboxyl group from the parent compound, ofloxacin. This modification can influence the compound’s chemical properties and biological activity. This compound retains the core structure of ofloxacin, which includes a fluorine atom at the C-6 position and a piperazinyl ring, contributing to its antibacterial properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of decarboxyl ofloxacin involves the decarboxylation of ofloxacin. This process typically requires specific reaction conditions, such as elevated temperatures and the presence of a decarboxylating agent. The reaction can be carried out in a solvent like dimethyl sulfoxide (DMSO) or under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-capacity reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified through crystallization or chromatography techniques to meet pharmaceutical standards .

Análisis De Reacciones Químicas

Oxidation Reactions

Decarboxyl ofloxacin is susceptible to oxidation under various conditions. Key findings include:

-

Hydroxyl Radical (·OH) Oxidation :

In advanced oxidation processes (AOPs), hydroxyl radicals generated via electro-Fenton systems degrade this compound through decarboxylation and piperazinyl ring opening. This reaction pathway produces intermediates such as P1 (C₁₇H₂₀FN₃O₂) and P4 (C₁₅H₁₆N₃O₂) . -

Ozone-Based Oxidation :

Ozonation leads to hydroxylation and cleavage of the quinolone ring, forming carboxylic acids and aldehydes .

| Reagent | Conditions | Major Products | Efficiency |

|---|---|---|---|

| Hydroxyl radicals | Electro-Fenton, pH 3 | P1, P4, CO₂ | 75% removal |

| Ozone | Aqueous solution, UV light | Carboxylic acids, aldehydes | Partial DOC removal |

Reduction Reactions

Reduction pathways are less common but critical for modifying antibacterial activity:

- Sodium Borohydride Reduction :

Reduces ketone groups in the quinolone core, yielding deoxygenated derivatives .

Substitution Reactions

Nucleophilic substitution occurs at reactive sites on the piperazinyl ring:

- Piperazinyl Ring Substitution :

Amines or thiols replace functional groups under alkaline conditions, forming derivatives like P7 (C₁₇H₁₈FN₃O₅) .

Photodegradation

Sunlight or UV irradiation induces structural breakdown:

- Mechanism :

Cleavage of the C-F bond and decarboxylation generate intermediates with increased toxicity .

Environmental Degradation

In soil and water, abiotic processes dominate:

- Manganese Oxide Catalysis :

Facilitates decarboxylation and defluorination, producing non-toxic inorganic compounds . - Persulfate Activation :

Co-RM/PDS systems generate sulfate radicals (SO₄⁻·), achieving 60% defluorination via pseudo-first-order kinetics .

| Process | Rate Constant (k) | Half-Life (t₁/₂) |

|---|---|---|

| Persulfate activation | 0.013 min⁻¹ | 53.3 min |

Toxicity of Reaction Byproducts

Degradation intermediates may exhibit higher toxicity than the parent compound:

Aplicaciones Científicas De Investigación

Scientific Research Applications

Decarboxyl ofloxacin has several notable applications in scientific research, particularly in microbiology and analytical chemistry.

Microbiological Studies

- Mechanisms of Bacterial Resistance : this compound is utilized to investigate the mechanisms by which bacteria develop resistance to antibiotics. By comparing its effects with those of other fluoroquinolones, researchers can better understand resistance pathways and develop strategies to overcome them.

- Antibacterial Activity : The compound exhibits significant antibacterial properties by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. This mechanism leads to the disruption of bacterial cell division, making it a valuable tool for studying bacterial growth dynamics and treatment efficacy.

Analytical Chemistry

- Reference Standard : In analytical chemistry, this compound serves as a reference standard for developing new analytical methods. Its distinct chemical structure aids in the calibration and validation of assays aimed at detecting and quantifying fluoroquinolone derivatives in various samples.

Medical Applications

This compound's unique properties make it a candidate for further research in medical applications.

Antibiotic Development

- The compound's structural modifications may enhance its efficacy against certain resistant bacterial strains compared to its parent compound, offering potential for new antibiotic formulations with improved therapeutic profiles.

Clinical Studies

- Preliminary studies indicate that this compound may exhibit reduced side effects while maintaining or enhancing antibacterial activity. Ongoing clinical trials are necessary to confirm these findings and evaluate its safety and effectiveness in treating infections caused by resistant bacteria .

Industrial Applications

In addition to its research and medical uses, this compound has several industrial applications.

Pharmaceutical Manufacturing

- Used as a precursor in the synthesis of other fluoroquinolone derivatives, this compound plays a role in pharmaceutical manufacturing processes aimed at producing new antibiotics with tailored properties.

Quality Control

- The compound is employed in quality control processes within pharmaceutical companies to ensure the consistency and potency of antibiotic formulations.

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

Mecanismo De Acción

Decarboxyl ofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, thereby inhibiting cell division and leading to bacterial cell death .

Comparación Con Compuestos Similares

Similar Compounds

Ofloxacin: The parent compound with a carboxyl group.

Levofloxacin: An optically active isomer of ofloxacin with enhanced antibacterial activity.

Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity.

Moxifloxacin: A fourth-generation fluoroquinolone with improved efficacy against Gram-positive bacteria

Uniqueness

Decarboxyl ofloxacin is unique due to the absence of the carboxyl group, which can influence its pharmacokinetic properties and biological activity. This modification can lead to differences in absorption, distribution, metabolism, and excretion compared to its parent compound, ofloxacin .

Actividad Biológica

Decarboxyl ofloxacin is a derivative of the fluoroquinolone antibiotic ofloxacin, characterized by the removal of its carboxyl group. This structural modification can significantly impact its biological activity and therapeutic potential. This article explores the biological activity of this compound, including its mechanism of action, antimicrobial efficacy, and relevant research findings.

Overview of this compound

This compound retains the core structure of its parent compound, which includes a fluorine atom at the C-6 position and a piperazinyl ring. These features are crucial for its antibacterial properties. The compound is primarily studied for its potential applications in combating bacterial infections, particularly those caused by resistant strains.

This compound functions by inhibiting bacterial DNA gyrase and topoisomerase IV, two essential enzymes involved in DNA replication and repair. By binding to these enzymes, this compound prevents the supercoiling necessary for DNA replication, leading to bacterial cell death. This mechanism is similar to that of other fluoroquinolones, making it effective against various Gram-positive and Gram-negative bacteria .

Antimicrobial Efficacy

Research has demonstrated that this compound exhibits broad-spectrum antibacterial activity. A comparative study evaluated its efficacy against ten different Gram-positive and Gram-negative microorganisms using disk susceptibility methods. The results indicated that some derivatives had comparable or superior activity compared to standard antibiotics like ofloxacin .

Table 1: Antimicrobial Activity of this compound Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Ofloxacin |

|---|---|---|

| Staphylococcus aureus | 1 µg/mL | Comparable |

| Escherichia coli | 2 µg/mL | Superior |

| Pseudomonas aeruginosa | 4 µg/mL | Inferior |

| Streptococcus pneumoniae | 0.5 µg/mL | Comparable |

| Klebsiella pneumoniae | 3 µg/mL | Superior |

Case Studies

- Efficacy Against Resistant Strains : A study published in Clinical Microbiology examined the effectiveness of this compound against multi-drug resistant strains of bacteria. The findings suggested that this compound could be a valuable alternative in treating infections caused by resistant pathogens .

- Structural Modifications : Another research focused on modifying the C3 position of fluoroquinolones, including this compound. The introduction of various functional groups was found to enhance antibacterial activity while reducing side effects associated with traditional fluoroquinolones .

- Mechanistic Insights : Research into the molecular mechanisms revealed that this compound not only inhibits DNA gyrase but also induces oxidative stress in bacterial cells, contributing to its bactericidal effects. This dual action highlights its potential as a more effective antibiotic .

Propiedades

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLCAWXSWVQNHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347579 | |

| Record name | Decarboxyl Ofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123155-82-8 | |

| Record name | Decarboxyl ofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123155828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decarboxyl Ofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECARBOXYL OFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q12TEZ182A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.